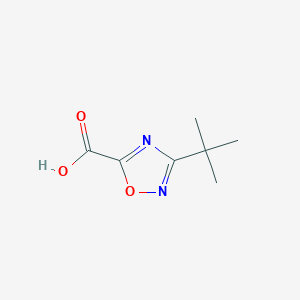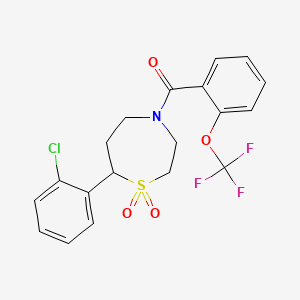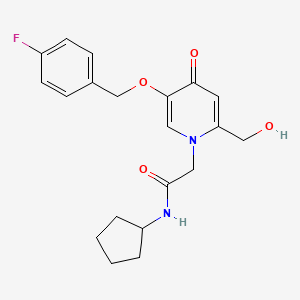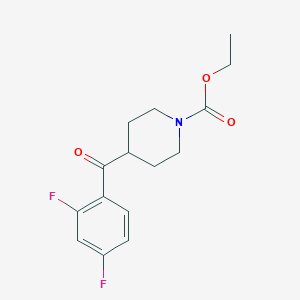
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as aryl alkyl ketones . It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . The 1,2,4-oxadiazole ring in this compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid involves several steps. The oxadiazole scaffolds having anti-infective activity were prepared from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . 3-Tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been synthesized in two different ways, using 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-Oxadiazoles have been most commonly synthesized in solution or on solid support in a two-step process by reaction of amidoximes and activated carboxylic acid derivatives . In the first step, the amidoxime is O-acylated by the activated carboxylic acid derivative, which can be previously prepared or in situ activated by several methods . The O-acylated amidoxime can be isolated or immediately undergo a cyclodehydration reaction .Scientific Research Applications
Drug Discovery
1,2,4-Oxadiazole derivatives, including “3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid”, have received considerable attention in the field of drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .
Enzyme Inhibitors
Compounds containing the 1,2,4-oxadiazole unit have been used in the design of enzyme inhibitors . These compounds have shown potential in the development of new drugs .
Antibacterial Agents
1,2,4-Oxadiazole derivatives have shown strong antibacterial effects. For example, certain compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Antifungal Agents
These compounds have also shown anti-fungal activity against Rhizoctonia solani . This suggests potential applications in the development of antifungal agents .
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests potential applications in the development of nematocides .
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
1,2,4-Oxadiazole derivatives have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Mechanism of Action
Target of Action
These include muscarinic receptors, benzodiazepine receptors, dopamine transporters, and enzymes such as tyrosine kinase . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding, given the electronegativity of the nitrogen and oxygen atoms in their structure
Pharmacokinetics
Oxadiazoles are known for their increased hydrolytic and metabolic stability, which can improve their pharmacokinetic performance . The specific ADME properties of this compound would need to be determined through further experimental studies.
Result of Action
Oxadiazoles have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.
Future Directions
The future directions for the study of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The increased hydrolytic and metabolic stability of the oxadiazole ring, the improved pharmacokinetic and the in vivo performance make this heterocycle an important structural motif in the pharmaceutical industry . Therefore, it could be a perfect framework for novel drug development .
properties
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQFZZGMDXNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2943054.png)

![N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2943058.png)
![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![1-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B2943067.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2943069.png)
